molecular formula C8H13NO3 B2487833 N-{1,4-dioxaspiro[4.5]decan-8-ylidene}hydroxylamine CAS No. 180918-12-1

N-{1,4-dioxaspiro[4.5]decan-8-ylidene}hydroxylamine

Cat. No.: B2487833
CAS No.: 180918-12-1
M. Wt: 171.196
InChI Key: MGUVQIFYKYWSGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1,4-dioxaspiro[4.5]decan-8-ylidene}hydroxylamine is a chemical compound with the molecular formula C8H13NO3 and a molecular weight of 171.19 g/mol . It is also known by its IUPAC name, 1,4-dioxaspiro[4.5]decan-8-one oxime . This compound is characterized by its spirocyclic structure, which includes a dioxaspirodecane ring system and a hydroxylamine functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1,4-dioxaspiro[4.5]decan-8-ylidene}hydroxylamine typically involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one with hydroxylamine under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

N-{1,4-dioxaspiro[4.5]decan-8-ylidene}hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce amines. Substitution reactions can lead to a variety of substituted hydroxylamine derivatives.

Scientific Research Applications

N-{1,4-dioxaspiro[4.5]decan-8-ylidene}hydroxylamine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.5]decan-8-one: This compound is structurally similar but lacks the hydroxylamine group.

    1,4-Dioxaspiro[4.5]decan-8-ol: This compound contains a hydroxyl group instead of a hydroxylamine group.

Uniqueness

N-{1,4-dioxaspiro[4.5]decan-8-ylidene}hydroxylamine is unique due to the presence of both the spirocyclic dioxaspirodecane ring system and the hydroxylamine functional group. This combination of structural features imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-8-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c10-9-7-1-3-8(4-2-7)11-5-6-12-8/h10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUVQIFYKYWSGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1=NO)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 1,4-dioxaspiro[4.5]decan-8-one (50.3 g, 322.1 mmol) and hydroxylamine hydrochloride (89.5 g, 100.3 mmol) in water (450 mL) was added portionwise sodium carbonate (102.4 g, 966.2 mmol). The reaction mixture was stirred for 40 minutes at room temperature then extracted with ethyl acetate. The organic layer was washed with brine, dried over magnesium sulfate, filtered and concentrated in vacuo to give 68.2 g of crude 1,4-dioxaspiro[4.5]decan-8-one oxime.
Quantity
50.3 g
Type
reactant
Reaction Step One
Quantity
89.5 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
102.4 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.